PTP1B inhibitory activity of 3-Benzyl-2-hydroxybenzoic acid scaffold derivatives
In a series of mono- and disalicylic acid derivatives evaluated as PTP1B inhibitors, 3-Benzyl-2-hydroxybenzoic acid represents a key monomeric scaffold. Compounds bearing the 3-benzyl-2-hydroxybenzoic acid structural motif demonstrated measurable PTP1B inhibitory activity, whereas the simplest hydroxybenzoic acid comparators show negligible or undetectable inhibition under equivalent assay conditions . The study identified compound 3c (a methylenedisalicylic acid derivative incorporating this scaffold) as exhibiting approximately 14-fold selectivity for PTP1B over the closely related phosphatase TC-PTP, establishing that the benzyl-substituted salicylic acid core contributes meaningfully to both target engagement and selectivity .
| Evidence Dimension | PTP1B enzyme inhibition potency (IC50) and selectivity |
|---|---|
| Target Compound Data | Scaffold derivatives show PTP1B inhibition; compound 3c exhibits 14-fold selectivity for PTP1B over TC-PTP |
| Comparator Or Baseline | Unsubstituted hydroxybenzoic acids: no quantifiable PTP1B inhibition reported in same study |
| Quantified Difference | ≥14-fold selectivity (class-level benchmark) vs. unmeasurable baseline activity |
| Conditions | In vitro phosphohydrolase activity assay; recombinant PTP1B; p-nitrophenyl phosphate substrate |
Why This Matters
For researchers developing PTP1B-targeted therapeutics for diabetes or obesity, the benzyl-substituted scaffold offers measurable target engagement that simpler hydroxybenzoic acids cannot provide.
